3-Fluoro-4-(trifluoromethyl)phenol

Beschreibung

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The use of fluorine and fluorinated groups has led to significant advancements in the development of pharmaceuticals and crop protection agents. researchgate.netbiesterfeld.no It is estimated that approximately 20% of all pharmaceutical drugs and about 25% of agrochemicals contain fluorine. researchgate.net The rationale behind this extensive use lies in fluorine's ability to predictably and beneficially modify a molecule's properties.

The introduction of fluorine into a molecule can profoundly influence its physicochemical profile, which is critical for its biological function.

Lipophilicity: Fluorine's effect on lipophilicity (the ability to dissolve in fats, oils, and lipids) is complex. While fluorine is highly electronegative, its substitution for hydrogen can increase lipophilicity, which can enhance a molecule's ability to cross biological membranes. google.com This property is crucial for improving the absorption and distribution of a drug within the body. nih.gov The trifluoromethyl group, in particular, is known to increase a compound's lipophilicity, making it a valuable addition in drug design. chemimpex.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. biesterfeld.no This strength makes fluorinated compounds more resistant to metabolic breakdown by enzymes in the body. tcichemicals.com By strategically placing fluorine atoms at sites susceptible to metabolic attack, chemists can prolong the active life of a drug, leading to improved bioavailability and potentially reducing the required dosage. biesterfeld.no

Bioavailability and Binding Affinity: Enhanced metabolic stability and lipophilicity contribute to greater bioavailability, meaning a higher proportion of the drug reaches the systemic circulation. biesterfeld.noscbt.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like enzymes and receptors. sigmaaldrich.com This can increase the potency and selectivity of a drug. google.com

| Property | Impact of Fluorination |

| Lipophilicity | Generally increases, aiding membrane permeation. |

| Metabolic Stability | Increases due to the strong C-F bond, prolonging drug action. biesterfeld.no |

| Binding Affinity | Can be enhanced through altered electronic interactions. sigmaaldrich.com |

| Acidity/Basicity (pKa) | Can be modulated, affecting solubility and transport. nih.govnih.gov |

The unique characteristics of fluorine make it a valuable tool for medicinal chemists. The judicious placement of fluorine atoms can optimize a drug candidate's profile, influencing its potency, conformation, membrane permeability, and pharmacokinetic properties. nih.gov For instance, the anti-depressant Fluoxetine and the cancer drug Sorafenib are examples of successful pharmaceuticals that incorporate a trifluoromethyl group. The synthesis of Fluoxetine involves reacting p-trifluoromethylphenol, highlighting the role of such precursors. sigmaaldrich.com The incorporation of fluorine is a key strategy in developing new therapeutic agents with improved efficacy and better patient compliance. google.com

In the agrochemical sector, fluorine substitution is a well-established strategy for enhancing the efficacy of products like herbicides, fungicides, and insecticides. chemimpex.comepo.org Over half of the crop protection products currently in development contain fluorine. biesterfeld.no Fluorinated agrochemicals often exhibit higher potency, allowing for lower application rates, and can be designed for greater selectivity, minimizing harm to non-target organisms and the environment. epo.orgchemimpex.com

Herbicides: Many modern herbicides contain at least one fluorine atom. For example, fluorinated compounds like flumioxazin (B1672886) are used to control weeds in various crops. epo.org

Fungicides: Fluorine is a key component in many fungicides, which are essential for protecting crops from fungal diseases. epo.org The fungicide fluopyram (B1672901) is one such example. epo.org

The stability conferred by the C-F bond also contributes to the persistence required for effective crop protection. researchgate.net

Overview of 3-Fluoro-4-(trifluoromethyl)phenol within the Class of Fluorinated Phenols

Among the vast array of fluorinated compounds, fluorinated phenols represent an important class of molecules. This compound is a specific example that serves as a valuable intermediate in chemical synthesis.

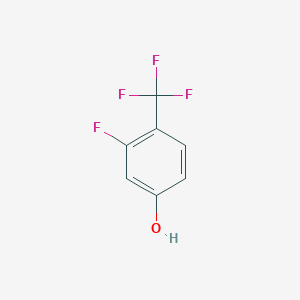

This compound is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with three key functional groups:

A hydroxyl (-OH) group , which defines it as a phenol (B47542).

A fluorine (-F) atom at the 3-position (meta to the hydroxyl group).

A trifluoromethyl (-CF₃) group at the 4-position (para to the hydroxyl group).

Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This electronic effect significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.

| Property | Value |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.1 g/mol |

| SMILES | C1=CC(=C(C=C1O)C(F)(F)F)F nih.gov |

| InChIKey | DHPCRFYUUWAGAH-UHFFFAOYSA-N nih.gov |

This compound is primarily recognized for its role as a versatile chemical building block. scbt.com Its structural features make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comchemimpex.com

The compound is used as a key intermediate in the creation of various biologically active molecules, including anti-inflammatory and antimicrobial agents. chemimpex.com Its utility in agrochemical formulation, specifically for herbicides and fungicides, also highlights its importance in research and development. chemimpex.com For example, a patented method describes the production of this phenol as a useful synthetic intermediate for pharmaceuticals and agricultural chemicals. google.com Its application in the synthesis of fluorinated biaryl compounds for medicinal chemistry further underscores its research relevance.

Scope and Objectives of the Research Outline

This article focuses specifically on the chemical compound This compound . The objective is to provide a detailed and scientifically accurate overview of this compound, structured around its fundamental properties, synthesis, chemical behavior, and applications in scientific research. The subsequent sections will delve into the specific chemical and physical characteristics of this compound, the methods used for its preparation, its reactivity and the types of derivatives that can be formed, its use as a building block in various research fields, and the analytical techniques employed for its characterization. The information presented is intended to be a focused and comprehensive resource for researchers and chemists interested in this particular fluorinated phenol.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLJKHBPNDOAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379226 | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219581-07-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219581-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to 3-Fluoro-4-(trifluoromethyl)phenol

The production of this compound has been primarily achieved through multi-step synthetic sequences, with the diazotization and subsequent hydrolysis of a key aniline (B41778) derivative being a cornerstone of many established methods.

A widely employed and well-documented method for preparing this compound involves the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by the hydrolysis of the resulting diazonium salt. google.comgoogle.com This two-step process is a classical and effective transformation in aromatic chemistry. google.comgoogle.com The starting material, 4-fluoro-3-trifluoromethylaniline, is a known compound used in the synthesis of various chemical structures. sigmaaldrich.com

The general reaction scheme involves treating the starting aniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid to form a 4-fluoro-3-trifluoromethylbenzenediazonium salt. google.comgoogle.com This intermediate is often thermally unstable and is subsequently hydrolyzed, typically in the presence of a copper sulfate (B86663) catalyst, to yield the desired phenol (B47542). google.comgoogle.com

The efficiency of the diazotization-hydrolysis sequence is highly dependent on the reaction parameters. google.comgoogle.com Research has focused on optimizing these conditions to maximize the yield and minimize the formation of by-products. google.comgoogle.com

Key optimized parameters include:

Sulfuric Acid Concentration: The molar ratio of sulfuric acid to the starting aniline is a critical factor. Using 4.5 to 6.5 moles of sulfuric acid per mole of 4-fluoro-3-trifluoromethylaniline is reported to be effective, with a range of 5 to 6 moles being preferable. google.com Deviation from this range can lead to a decrease in the final product yield. google.com Another process describes using a sulfuric acid concentration of about 30% to 70% by weight after diazotization. google.com

Temperature: The diazotization reaction is exothermic and the resulting diazonium salt can be unstable at elevated temperatures. google.com Therefore, this step is typically carried out at low temperatures, for example, at or below 10°C. google.comgoogle.com The subsequent hydrolysis step, however, requires heating. A temperature range of 75°C to 85°C is recommended for the hydrolysis to proceed efficiently while suppressing side reactions. google.com

Reaction Time: The duration of the diazotization reaction is also a factor in its success. A reaction time of 0.5 to 3 hours is generally considered sufficient for the complete formation of the diazonium salt. google.com

Commonly used water-insoluble solvents include:

Toluene

Xylene

Chlorobenzene

The amount of the organic solvent is also an important parameter, with a preferred ratio of 3 to 10 parts by weight of the solvent per 1 part by weight of the starting aniline. google.com

The optimization of reaction conditions directly impacts the synthetic efficiency and final yield of this compound. Different studies have reported varying yields based on the specific parameters employed. The following table summarizes some of the reported yields under different conditions.

| Starting Material | Key Reaction Conditions | Solvent | Yield (%) | Reference |

| 4-fluoro-3-trifluoromethylaniline | Diazotization followed by hydrolysis with heating. | Toluene | 60.8 | google.com |

| 4-fluoro-3-trifluoromethylaniline | Diazotization followed by hydrolysis at 90-95°C. | Xylene | 89.5 | google.com |

| 4-fluoro-3-trifluoromethylaniline | Hydrolysis in a mixed solvent system. | Toluene | 76 | google.com |

| 4-fluoro-3-trifluoromethylaniline | Optimized sulfuric acid and water amounts. | Toluene | 87 | google.com |

| 4-fluoro-3-trifluoromethylaniline | Continuous process with optimized conditions. | Toluene | 96 | google.com |

The data indicates that by carefully controlling the reaction parameters, particularly the solvent and temperature of the hydrolysis step, the yield of this compound can be significantly improved, reaching up to 96% in a continuous process. google.com

Diazotization and Hydrolysis of 4-fluoro-3-trifluoromethylaniline

Exploration of Novel Synthetic Strategies

While the diazotization of 4-fluoro-3-trifluoromethylaniline remains a primary route, the exploration of novel synthetic strategies is an ongoing area of research in fluorine chemistry. The development of new trifluoromethylation methods offers potential alternative pathways to this compound and related compounds. wikipedia.org

Some potential, though not yet established for this specific molecule, novel strategies could involve:

Direct Trifluoromethylation: Advances in trifluoromethylation chemistry could potentially allow for the direct introduction of a CF3 group onto a pre-functionalized fluorophenol derivative. wikipedia.org Reagents like trifluoromethanesulfonyl chloride, in combination with a photoredox catalyst, have been used for the trifluoromethylation of aromatic systems. wikipedia.org

Synthesis from Alternative Precursors: The synthesis of the related 4-(trifluoromethyl)phenol (B195918) has been achieved through various routes, including the reaction of 4-trifluoromethylchlorobenzene with sodium benzylate followed by hydrogenolysis, or from trifluoromethylsilane and benzoquinone. epo.orgchemicalbook.com These alternative approaches for a similar molecule suggest that novel pathways for this compound might be developed starting from different precursors.

Building Block Approaches: The synthesis could potentially be designed around the coupling of smaller, functionalized building blocks. For instance, methods involving trifluoromethyl copper(I) reagents, which are generated in situ, are used for introducing the trifluoromethyl group in other contexts. wikipedia.org

These exploratory routes, while not yet standard for the synthesis of this compound, represent the direction of future research aimed at developing more efficient, safer, and environmentally benign synthetic processes.

Catalytic Approaches in Fluorination and Trifluoromethylation

The introduction of fluorine and trifluoromethyl groups onto aromatic rings is often the most challenging aspect of synthesizing compounds like this compound. Catalytic methods offer elegant solutions to this challenge.

Fluorination: Transition-metal-catalyzed reactions represent a key strategy for C-F bond formation. For the synthesis of fluorophenols, methods have been developed that involve the fluorination of chloro- and bromophenols in an ortho or para position using N-fluoropyridinium salts, followed by reduction. google.com For instance, o-fluorophenol can be prepared by fluorinating p-bromophenol and subsequently reducing the product with a palladium catalyst. google.com This catalytic approach provides a pathway to selectively introduce fluorine adjacent to a hydroxyl group. Asymmetric hydrogenation using specifically designed catalysts is another advanced method for creating products with fluoromethylated stereocenters in excellent yields and high enantioselectivity. nih.gov

Trifluoromethylation: The introduction of the CF3 group can be achieved through various catalytic cross-coupling reactions. Historically, copper-mediated reactions, such as the McLoughlin-Thrower reaction, were early examples of coupling iodoaromatic compounds with trifluoroiodomethane. wikipedia.org More recent advancements include gold-catalyzed C-SCF3 and C-SeCF3 cross-coupling reactions, which proceed under mild conditions and tolerate a broad range of functional groups. nih.gov These methods provide an efficient route to aryl trifluoromethyl thioethers and selenoethers, which can be precursors to other trifluoromethylated compounds. nih.gov

| Catalytic Method | Reagents/Catalyst | Target Group | Key Features |

| Catalytic Fluorination | N-fluoropyridinium salt, Pd on Carbon | -F | Allows for ortho- or para-fluorination of halophenols. google.com |

| Asymmetric Hydrogenation | Custom N,P-ligand catalysts | -CH2F, -CHF2, -CF3 | Creates chiral fluoromethylated centers with high enantioselectivity. nih.gov |

| Copper-Mediated Trifluoromethylation | CF3I, Cu powder | -CF3 | An early method for trifluoromethylation of aryl iodides. wikipedia.org |

| Gold-Catalyzed Cross-Coupling | (MeDalphos)AuCl, AgSCF3 | -SCF3 | Mild, efficient synthesis of aryl trifluoromethyl thioethers. nih.gov |

Green Chemistry Principles in Synthesis

Modern chemical synthesis increasingly emphasizes sustainability through the adoption of green chemistry principles. essentialchemicalindustry.orgacs.org These principles focus on waste prevention, high atom economy, use of less hazardous chemicals, and energy efficiency. essentialchemicalindustry.orgnih.gov

In phenol synthesis, traditional methods like the Dow process often require harsh conditions. numberanalytics.com Green approaches aim to mitigate these issues. Key strategies include:

Use of Recyclable Catalysts: Replacing soluble acid catalysts like aluminum chloride with solid, reusable catalysts such as zeolites (e.g., ZMS-5) makes industrial processes cleaner and more environmentally friendly. essentialchemicalindustry.org

High Atom Economy: Processes are designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org The cumene (B47948) process for phenol production is a prime example, as its co-product, propanone, is also a valuable chemical, leading to 100% atom economy. essentialchemicalindustry.org

Safer Solvents: A major source of pollution in chemical processes is the use of conventional organic solvents. royalsocietypublishing.org Green chemistry promotes the use of safer alternatives like water, ionic liquids, or solvent-free conditions. royalsocietypublishing.org

Energy Efficiency and Milder Conditions: A patented method for producing the related 4-fluoro-3-trifluoromethylphenol from 4-fluoro-3-trifluoromethylaniline highlights the benefits of milder reaction conditions. google.com The process, involving diazotization and hydrolysis, is noted for its high efficiency and avoidance of side reactions, which aligns with the green chemistry goals of preventing waste and designing for energy efficiency. google.com

Functional Group Transformations and Derivatization Strategies

The three functional groups on the this compound ring—hydroxyl, fluorine, and trifluoromethyl—each offer opportunities for further chemical modification, allowing the molecule to serve as a versatile scaffold for building more complex structures.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization. Its acidity allows for deprotonation to form a phenoxide, which is a potent nucleophile.

Etherification: One common transformation is the formation of ethers. For example, trifluoromethylphenols can be reacted with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether. epo.org This ether can then be cleaved via hydrogenolysis using a palladium-on-carbon catalyst to regenerate the phenol, demonstrating a protection-deprotection strategy. epo.org

O-Trifluoromethylation: The hydroxyl group can be converted into a trifluoromethyl ether (–OCF3), a substituent of significant interest in medicinal chemistry. This can be achieved by reacting the phenol with hypervalent iodine compounds, known as Togni reagents, under basic conditions. nih.gov While this reaction can sometimes lead to competing C-trifluoromethylation, newer reagents like chloro(phenyl)trifluoromethyliodane have improved the yield of the desired O-trifluoromethylated product. chemrevlett.com

Electrophilic Aromatic Substitutions

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the existing substituents.

The hydroxyl (–OH) group is a powerful activating group and is ortho, para-directing.

The fluorine (–F) atom is a deactivating group but is also ortho, para-directing.

The trifluoromethyl (–CF3) group is a strongly deactivating group and is meta-directing.

Given the positions of the substituents, the hydroxyl group directs incoming electrophiles to positions 2 and 6. The fluorine atom directs to positions 3 (already occupied) and 5. The trifluoromethyl group directs to position 2. Therefore, electrophilic attack is strongly favored at position 2, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. Position 6 is also activated by the hydroxyl group but is sterically more hindered.

A relevant example is the nitration of 4-nitro-3-(trifluoromethyl)phenol, which is used as a lamprey killer and an intermediate for PAR4 inhibitors. chemicalbook.com In the case of this compound, nitration would be expected to yield primarily 3-fluoro-2-nitro-4-(trifluoromethyl)phenol .

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on phenol rings is typically challenging because the hydroxyl group is an activator, making the ring electron-rich and thus resistant to attack by nucleophiles. youtube.com Such reactions generally require the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para position to the leaving group. libretexts.org

However, advanced methods have been developed to overcome this limitation:

Radical-Mediated Activation: One innovative strategy involves the transient conversion of the phenol to a phenoxyl radical. This neutral O-radical acts as a powerful electron-withdrawing group, activating the aryl halide for SNA. This "homolysis-enabled electronic activation" has been demonstrated for the substitution of electron-rich halophenols. osti.gov

Photoredox Catalysis: Organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method works for various nucleophiles, including amines and carboxylic acids, by generating a cation radical that is more susceptible to nucleophilic attack. nih.gov For polyfluoroarenes, SNA reactions offer a transition-metal-free approach to create substituted aromatic compounds. nih.gov

Coupling Reactions for Complex Architectures

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures from simpler precursors. nih.govlibretexts.org While the phenol itself is not a typical substrate, it can be easily converted into a suitable electrophile, most commonly a triflate (–OTf), which is an excellent leaving group in these reactions.

With 3-fluoro-4-(trifluoromethyl)phenyl triflate as the substrate, a variety of coupling reactions can be envisioned:

Suzuki Reaction: Coupling with an organoboron reagent (R-B(OR)2) in the presence of a base. libretexts.org

Stille Reaction: Coupling with an organotin reagent (R-SnR'3). libretexts.org

Negishi Reaction: Coupling with an organozinc reagent (R-ZnX). nih.gov

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a new C-N bond. libretexts.org

These reactions, often employing bulky, electron-rich phosphine (B1218219) ligands, enable the efficient synthesis of complex biaryls, aryl amines, and other elaborate structures that are common motifs in pharmaceuticals and materials science. nih.gov

| Research Finding | Methodology | Application |

| Benzyl Ether Formation | Reaction of the sodium phenoxide with a benzyl halide. epo.org | Protection of the hydroxyl group. |

| O-Trifluoromethylation | Reaction with hypervalent iodine reagents (e.g., Togni reagents). nih.govchemrevlett.com | Synthesis of trifluoromethyl ethers. |

| Radical-Mediated SNA | Homolysis of the O-H bond to form a phenoxyl radical, activating the ring for nucleophilic attack. osti.gov | Substitution on electron-rich halophenols. |

| Pd-Catalyzed Cross-Coupling | Conversion of phenol to triflate, followed by Suzuki, Stille, or Negishi reactions. nih.govlibretexts.org | Construction of complex C-C bonds. |

Synthesis and Manufacturing of 3 Fluoro 4 Trifluoromethyl Phenol

Laboratory Scale Synthesis

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenol in a laboratory setting can be achieved through various organic reactions. One common method involves the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt. google.com This multi-step process requires careful control of reaction conditions, such as temperature and the concentration of reagents, to achieve a good yield. google.com

Another synthetic route involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then converted to the phenol (B47542) through hydrogenolysis. epo.org

Industrial Manufacturing Processes

On an industrial scale, the production of this compound often utilizes a process that starts with 4-fluoro-3-trifluoromethylaniline. This process involves several key steps:

Formation of the aniline (B41778) sulfate (B86663) : The starting aniline is reacted with sulfuric acid in water. google.com

Diazotization : The aniline sulfate is then treated with a diazotizing agent, such as sodium nitrite, to form a 4-fluoro-3-trifluoromethylbenzenediazonium salt. google.com

Hydrolysis : The diazonium salt is subsequently hydrolyzed in the presence of a copper sulfate solution to yield the final product, 4-fluoro-3-trifluoromethylphenol. google.com

This method is designed to be efficient and scalable for industrial production, providing the compound in high yield. google.com

Biological Activity and Structure Activity Relationship Sar Studies

Medicinal Chemistry Applications as a Precursor

In medicinal chemistry, building blocks that can introduce fluorine are highly sought after. The presence of fluorine can enhance a drug molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes.

Fluorinated biaryl structures are a common motif in many therapeutic agents. While specific examples detailing the use of 3-Fluoro-4-(trifluoromethyl)phenol in the synthesis of biaryl compounds are not extensively documented in publicly available research, the general utility of fluorinated phenols in cross-coupling reactions is well-established. These reactions, such as the Suzuki or Negishi coupling, are fundamental in creating the carbon-carbon bond that links the two aryl rings of a biaryl system. The electronic nature of the phenol (B47542) precursor can influence the reactivity and outcome of these coupling reactions.

The development of new anti-inflammatory and analgesic drugs often involves the exploration of novel chemical scaffolds. A related compound, 3-Fluoro-4-(trifluoromethoxy)phenol, is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory drugs where it can enhance efficacy and selectivity. This suggests that the core structure of 3-fluoro-4-substituted phenols is valuable for creating compounds that target pathways involved in inflammation and pain.

Similarly, 3-Fluoro-4-(trifluoromethoxy)phenol has been identified as a valuable precursor for antiviral drugs. The introduction of fluorine and trifluoromethoxy groups can lead to molecules with improved ability to inhibit viral replication, highlighting the potential of analogous compounds like this compound in this therapeutic area.

Protein kinases and enzymes like dipeptidyl peptidase-4 (DPP-4) are major targets for drug discovery. The design of inhibitors for these proteins often relies on creating molecules that can fit precisely into the active site. The Asp-Phe-Gly (DFG) motif, for instance, is a critical component of the ATP-binding site in many protein kinases and is a key target for a class of inhibitors known as "Type II" inhibitors. The design of such inhibitors may involve precursors that can form specific interactions with this motif. While direct synthesis of kinase or DPP-4 inhibitors from this compound is not prominently detailed, its structural features are consistent with moieties present in known inhibitors. For example, patents disclose the synthesis of complex heterocyclic compounds, which can act as kinase inhibitors, using various substituted phenoxyacetic acids derived from phenol precursors. google.com

Agrochemical Applications

The properties that make fluorinated compounds attractive for pharmaceuticals also make them useful in agriculture. Enhanced stability and biological activity can lead to more effective and persistent herbicides and fungicides.

The isomer, 4-Fluoro-3-(trifluoromethyl)phenol (B1297691), is a known intermediate for agricultural chemicals, including herbicides and fungicides. It is used, for example, in the synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)-butanoic acid amide, a compound with herbicidal activity. This highlights the utility of the fluoro-trifluoromethyl-phenol scaffold in creating potent agrochemicals. The specific use of this compound in this context is less documented, but its structural similarity suggests potential as a precursor for novel active ingredients in crop protection products.

Enhancing Crop Protection and Yield

Derivatives of this compound are recognized for their potential in agriculture. These compounds serve as crucial intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.com The presence of the trifluoromethyl group, in particular, contributes to increased lipophilicity, a property that can enhance the efficacy of these agricultural products. chemimpex.com For instance, 4-fluoro-3-(trifluoromethyl)phenol is utilized in the formulation of agrochemicals aimed at improving crop protection and yield. chemimpex.com The development of such compounds is driven by the need for more potent and selective agents to combat pests and diseases that threaten food production.

Structure-Activity Relationships (SAR) of Derivatives

The biological efficacy of phenolic compounds is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are therefore essential in understanding how specific structural modifications influence their activity.

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules can profoundly alter their biological properties. ontosight.aimdpi.comrsc.org Fluorine, being the most electronegative element, can modify a molecule's electron distribution, which in turn affects its acidity, dipole moment, and chemical stability. tandfonline.com This can lead to enhanced binding affinity to target proteins and improved bioavailability due to better membrane permeation. tandfonline.comwikipedia.org For example, the presence of a fluorine atom has been shown to increase the cell penetration of certain compounds. tandfonline.com

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals. wikipedia.orgbohrium.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability and binding affinity. mdpi.com SAR studies have demonstrated that the inclusion of a -CF3 group at the para-position of a phenolic ring can increase the potency for inhibiting serotonin (B10506) uptake by six-fold compared to the non-fluorinated analog. mdpi.com This enhancement is attributed to the unique electronic and hydrophobic properties of the trifluoromethyl group.

The targeted modification of the this compound scaffold allows for the fine-tuning of its biological activity. The development of derivatives often involves the synthesis of a series of related compounds to identify those with optimal therapeutic or pesticidal effects. google.com For example, research into fluorinated polyphenols has shown that introducing a fluorine atom ortho to a hydroxyl group can markedly increase activity. nih.gov

Systematic SAR studies on related compounds have led to the discovery of derivatives with improved drug-like properties and enhanced in vivo activity in models of inflammation and neurodegenerative diseases. nih.gov The strategic placement of substituents on the phenolic ring is crucial; for instance, the phenolic hydroxyl group has been shown to play a critical role in the trifluoromethylation reaction of certain phenol derivatives. rsc.org

The following table presents data on the inhibitory activity of fluorinated polyphenol derivatives against DYRK1A kinase, illustrating the impact of structural modifications on biological efficacy.

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (nM) for DYRK1A |

| 1a | H | H | H | H | H | 121 |

| 1b | F | H | H | H | H | 110 |

| 1c | H | F | H | H | H | 73 |

| 1d | H | H | F | H | H | 150 |

| 1e | H | F | F | H | H | 165 |

| 1f | H | F | H | H | CHF2 | 250 |

| 1g | H | F | H | CHF2 | H | >500 |

| 1h | H | F | H | i-Pr | H | >500 |

| Data sourced from a study on fluorinated polyphenol derivatives as selective inhibitors of DYRK1A/B kinase. nih.gov |

Computational methods are increasingly employed to rationalize and predict the biological activities of novel compounds. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov For phenol derivatives, QSAR models have been developed to predict their toxicity and to identify the molecular fragments that significantly contribute to this effect. nih.gov These models can describe the inductive and resonance effects of substituents on toxicity. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein. nih.goveurjchem.com This technique provides insights into the binding interactions between the ligand and the active site of the receptor, which can explain the observed biological activity. mdpi.com For example, docking studies have revealed how the chlorine atom in certain inhibitors stabilizes their binding to the catalytic cavity of tyrosinase through van der Waals interactions. mdpi.com These computational approaches, including 3D-QSAR and molecular dynamics simulations, are instrumental in designing new derivatives with improved properties, such as lower plasma protein binding rates. mdpi.com

Environmental Fate and Ecotoxicological Considerations

Occurrence and Detection in Environmental Matrices

Direct detection of 3-Fluoro-4-(trifluoromethyl)phenol in environmental samples is not widely documented in the available scientific literature. However, the presence of structurally similar compounds in the environment suggests potential sources and pathways for its occurrence. For instance, 3-(trifluoromethyl)phenol (B45071) has been identified as the cause of a significant taste and odor event in a water supply in Catalonia, Spain, with concentrations reaching up to 17,000 ng/L in groundwater and 600 ng/L in distributed water. wikipedia.orgcsic.es This incident highlights the potential for trifluoromethylphenols to contaminate water sources, likely stemming from industrial activities. csic.es

While direct evidence for this compound as a transformation product is limited, the degradation of various pharmaceuticals and agrochemicals is a known source of fluorinated aromatic compounds. Many modern pesticides and pharmaceuticals incorporate fluorine and trifluoromethyl groups to enhance their efficacy and metabolic stability. acs.orgnih.govmdpi.com

For example, the structurally related compound, 4-(trifluoromethyl)phenol (B195918), is a known metabolite of the widely used antidepressant drug fluoxetine. nih.govacs.org Similarly, other complex fluorinated molecules used in agriculture are known to break down into simpler, persistent fluorinated compounds. wikipedia.orgpfasfree.org.uk The compound 4-Fluoro-3-(trifluoromethyl)phenol (B1297691), an isomer of the subject chemical, is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides. chemimpex.comgoogle.com Given these precedents, it is plausible that this compound could be formed and released into the environment as a breakdown product of more complex parent compounds used in these industries.

Degradation Pathways in Aquatic Environments

The degradation of phenolic compounds in aquatic systems can occur through both non-living (abiotic) and living (biotic) processes. The presence of fluorine and trifluoromethyl substituents on the phenol (B47542) ring significantly influences these degradation pathways.

Abiotic transformation processes, particularly photolysis, are likely to be a significant degradation pathway for this compound in sunlit surface waters. Studies on the aqueous photolysis of the related compound 4-(trifluoromethyl)phenol have shown that it undergoes degradation upon exposure to UV-B radiation. acs.org This process is mediated by reactive oxygen species (ROS) generated through self-sensitized photolysis. acs.org The photolysis of fluorinated phenols is pH-dependent, with degradation rates generally increasing at higher pH levels. acs.org

Hydrolysis, the reaction with water, is generally a slow degradation process for fluorinated phenols under typical environmental conditions. acs.org The carbon-fluorine bond is exceptionally strong, making these compounds resistant to simple hydrolysis. nih.gov

A study on various fluorinated phenols and pharmaceuticals confirmed that photolysis, either directly or through reactions with hydroxyl radicals, is a key transformation pathway. acs.org This research underscores that the specific arrangement of fluorine atoms and other functional groups on the aromatic ring dictates the precise nature and kinetics of the degradation products. acs.orgnih.gov

Microbial degradation is a crucial process for the removal of many organic pollutants from the environment. While specific studies on the microbial breakdown of this compound are scarce, research on similar compounds provides valuable insights.

For example, the lamprey larvicide 3-trifluoromethyl-4-nitrophenol has been shown to be degraded by microorganisms in sediment-water systems. usgs.gov In laboratory settings, this compound was nearly completely removed within one to four weeks, with a corresponding increase in fluoride (B91410) ion concentration, indicating the breakdown of the trifluoromethyl group. usgs.gov The degradation was attributed to microbial activity, as it was halted by sterilization. usgs.gov

Furthermore, numerous bacteria are known to degrade phenol and its derivatives, typically by hydroxylating the aromatic ring to form catechol, which is then further broken down and funneled into central metabolic pathways. nih.govresearchgate.netmdpi.comfrontiersin.org Although the fluorine substituents on this compound likely increase its recalcitrance compared to simple phenol, it is probable that some specialized microorganisms are capable of its transformation or degradation. nih.gov

Formation of Persistent Fluorinated Compounds (e.g., Trifluoroacetic Acid - TFA)

A significant concern with the environmental degradation of compounds containing a trifluoromethyl (-CF3) group is the potential formation of trifluoroacetic acid (TFA). TFA is a highly persistent and mobile substance that is now found ubiquitously in the global water cycle. pfasfree.org.ukfluorocarbons.org

Research has demonstrated that the photochemical degradation of 4-(trifluoromethyl)phenol results in the formation of TFA, with yields of up to 9.2% being observed under acidic conditions. acs.org The process involves oxidative cleavage of the aromatic ring. acs.org Given the structural similarity, it is highly probable that the degradation of this compound, particularly through oxidative pathways like photolysis, also leads to the formation of TFA. The degradation of numerous pesticides and refrigerants containing the -CF3 group is recognized as a major source of environmental TFA. wikipedia.orgpfasfree.org.ukfluorocarbons.org

Environmental Mobility and Bioaccumulation Potential

The environmental mobility and bioaccumulation potential of an organic compound are largely governed by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (log Kₒw).

There is no specific experimental data available for the log Kₒw of this compound. However, data for structurally similar compounds can provide an estimate of its likely behavior.

| Compound | Predicted Log Kₒw | Reference |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenol | 2.6 | nih.gov |

| 4-(Trifluoromethyl)phenol | 2.8 | nih.gov |

| 3-Fluoro-4-(octyloxy)phenol | 4.86 | epa.gov |

A lower log Kₒw value, such as those predicted for the closely related isomers (2.6 and 2.8), suggests a moderate hydrophobicity. Compounds in this range are expected to have some mobility in aquatic systems and a relatively low potential for bioaccumulation in organisms. Regulatory frameworks often use a log Kₒw value of 4.5 or higher as a screening criterion for potential bioaccumulation concern. nih.govecetoc.org The predicted log Kₒw values for the trifluoromethylphenol isomers are below this threshold.

However, the high persistence of the carbon-fluorine bond means that even if the bioaccumulation potential is low, the compound could persist in the environment for extended periods, allowing for long-range transport and potential for exposure. nih.govresearchgate.net The general class of poly- and perfluoroalkyl substances (PFAS), which includes compounds like this compound, is known for its environmental persistence. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Fluoro-4-(trifluoromethyl)phenol. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, revealing information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound. Due to the presence of fluorine atoms, ¹⁹F-NMR is particularly valuable.

¹⁹F-NMR offers a wide chemical shift range and high sensitivity, making it an excellent method for the analysis of fluorinated compounds. nih.govazom.com It is instrumental in tracking the fate of fluorinated molecules in various processes. For instance, in studies involving the degradation or transformation of trifluoromethylphenols, ¹⁹F-NMR can be used to achieve a complete fluorine mass balance, quantifying the parent compound and any fluorine-containing byproducts. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, allowing for the differentiation of the aromatic fluorine from the trifluoromethyl group. nih.gov

Table 1: Estimated ¹⁹F and ¹H NMR Data for this compound

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹⁹F | -CF₃ | ~ -62 to -68 | Singlet (s) |

| ¹⁹F | Ar-F | ~ -110 to -150 | Multiplet (m) |

| ¹H | Ar-H | ~ 6.7 to 7.8 | Multiplet (m) |

Note: Data is estimated based on structurally similar compounds like 4-fluoro-3-(trifluoromethyl)phenol (B1297691) and other fluorinated phenols. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for identifying its byproducts and degradants.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound (C₇H₄F₄O). nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are often coupled with HRMS for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for identifying volatile derivatives or impurities. nih.gov In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum shows the fragmentation pattern of the molecule, which serves as a molecular fingerprint. For the closely related isomer, 4-Fluoro-3-(trifluoromethyl)phenol, the top peak in its GC-MS spectrum is observed at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular ion [M]⁺. nih.gov

Table 2: GC-MS Data for the Isomer 4-Fluoro-3-(trifluoromethyl)phenol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| m/z of Molecular Ion [M]⁺ | 180 |

| Second Highest Peak (m/z) | 161 |

Source: NIST Mass Spectrometry Data Center nih.gov

Infrared (IR) and Raman Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The spectrum would be expected to show a broad absorption band for the O-H stretch of the phenolic hydroxyl group, strong absorptions corresponding to C-F stretching from both the aromatic fluorine and the trifluoromethyl group, and bands related to the C=C stretching of the aromatic ring. acs.org For the similar compound 3-fluorophenol, conformer-specific IR spectra have been used to distinguish between different orientations of the OH group. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and C-F bonds will produce distinct signals. acs.org

Table 3: Characteristic IR Absorption Bands for 4-Fluoro-3-(trifluoromethyl)phenol

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | ~3100-3600 | Stretching, broad |

| C-H | ~3000-3100 | Aromatic stretching |

| C=C | ~1450-1600 | Aromatic ring stretching |

| C-F | ~1100-1350 | Stretching (CF₃ and Ar-F) |

| C-O | ~1200-1260 | Phenolic stretching |

Source: Data derived from spectral information for related compounds. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate monitoring and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the concentration of phenolic compounds in various samples. nih.gov In studies on the degradation or reaction kinetics of fluorinated phenols, HPLC coupled with a UV detector is frequently used to track the concentration of the parent compound over time. nih.gov A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous solution. nih.gov The retention time and peak area in the chromatogram are used for identification and quantification against a standard.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a robust and widely used method for determining the purity of volatile compounds like this compound. Commercial suppliers of the related isomer, 4-Fluoro-3-(trifluoromethyl)phenol, specify that its purity is assayed by GC, often achieving levels greater than 98%. tcichemicals.comtcichemicals.com The EPA has established methods, such as Method 8041A, for the analysis of various phenols by gas chromatography, which can be adapted for this specific compound. epa.gov This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column, providing a reliable assessment of purity and allowing for the quantification of any volatile impurities. For certain applications, phenols can be derivatized to improve their chromatographic properties and detection sensitivity. epa.gov

Future Research Directions and Translational Perspectives

Development of More Sustainable Synthetic Routes

The industrial synthesis of fluorinated organic compounds often involves harsh reaction conditions and the use of hazardous reagents. google.com Traditional methods for producing 3-Fluoro-4-(trifluoromethyl)phenol, for instance, may involve diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis, a process that can generate significant waste. google.com A key area for future research is the development of more sustainable and environmentally friendly synthetic pathways.

Green chemistry principles could be applied to improve the existing synthesis of this compound. This includes the exploration of:

Catalytic Methods: Investigating novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. oup.com

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or water-based systems. man.ac.uk

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety, and potentially increase yield.

| Synthesis Method | Starting Material | Key Reagents | Potential for Sustainability Improvement |

| Diazotization & Hydrolysis | 4-Fluoro-3-trifluoromethylaniline | Sulfuric acid, Sodium nitrite, Copper sulfate (B86663) | Reduction of acidic waste, use of less hazardous diazotizing agents. google.com |

| Deoxyfluorination | A corresponding dihydroxy-trifluoromethyl-benzene | Deoxyfluorinating agents (e.g., PhenoFluor) | Development of recyclable or catalytic fluorinating agents. nih.govacs.org |

Exploration of Novel Bioactive Derivatives

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. oup.comacs.org this compound serves as a valuable building block for creating new bioactive derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.comgoogle.com

Future research should focus on synthesizing and screening new derivatives for a range of biological activities. For example, derivatives of 4-hydroxycoumarin, which have shown anticoagulant properties, could be modified with the 3-fluoro-4-(trifluoromethyl)phenoxy group to explore new therapeutic agents. nih.gov Similarly, the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety has demonstrated potential antifungal and insecticidal properties. frontiersin.org

| Derivative Class | Potential Biological Activity | Rationale | Key Synthetic Step |

|---|---|---|---|

| Ether-linked analogues | Antifungal, Herbicidal | The phenoxyacetic acid moiety is a known herbicide scaffold. | Williamson ether synthesis with a suitable alkyl halide. |

| Ester derivatives | Anti-inflammatory | Esterification can modulate pharmacokinetic properties. | Acylation of the phenolic hydroxyl group. |

| Pyrimidine derivatives | Antifungal, Insecticidal | Pyrimidine ring is a common pharmacophore in agrochemicals. frontiersin.org | Nucleophilic aromatic substitution on a halogenated pyrimidine. |

Comprehensive Environmental Risk Assessment

The widespread use of fluorinated compounds has raised concerns about their environmental persistence and potential for bioaccumulation. numberanalytics.comnih.gov The strong carbon-fluorine bond makes many of these compounds resistant to degradation. numberanalytics.com While this compound is used as an intermediate, understanding its environmental fate and that of its derivatives is crucial.

A comprehensive environmental risk assessment should be a priority for future research. This would involve:

Biodegradation Studies: Investigating the susceptibility of this compound and its derivatives to microbial degradation in soil and water. mn.gov

Toxicity Testing: Evaluating the acute and chronic toxicity of the compound to various aquatic organisms. usgs.gov

Photodegradation Analysis: Studying the breakdown of the compound under simulated sunlight conditions, as photolysis can be a significant degradation pathway for some fluorinated phenols. acs.org

Thermodynamic studies on the thermal treatment of materials containing per- and polyfluoroalkyl substances (PFAS) indicate that fluorine can be mineralized into inorganic fluorides, but the formation of volatile and potentially toxic fluorine compounds is also possible. mdpi.com Similar investigations for this compound would provide valuable data for developing effective waste management strategies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and design of new molecules with desired properties. nih.govspringernature.com These computational tools can be applied to the study of this compound and its derivatives in several ways:

Predictive Modeling: AI models can be trained to predict the physicochemical properties, bioactivity, and toxicity of novel derivatives, allowing for the virtual screening of large compound libraries before undertaking expensive and time-consuming synthesis. nih.govmdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired parameters, potentially leading to the discovery of novel bioactive compounds derived from the this compound scaffold. researchgate.net

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced waste.

A multimodal deep learning approach, F-CPI, has already been developed to predict changes in bioactivity upon fluorine substitution, demonstrating the potential of AI in this area. nih.gov

Scale-up and Industrial Applications (e.g., advanced materials)

The unique properties conferred by the fluorine and trifluoromethyl groups, such as thermal stability, chemical resistance, and low surface energy, make this compound an attractive building block for advanced materials. chemimpex.commdpi.com Future research should explore the scale-up of its synthesis and its incorporation into various materials.

Potential industrial applications include:

Fluoropolymers: As a monomer or additive in the synthesis of fluoropolymers with tailored properties for coatings, seals, and membranes. man.ac.ukresearchgate.net The introduction of the this compound moiety could enhance the performance of existing materials.

Epoxy Resins: The incorporation of trifluoromethyl groups into epoxy resins has been shown to reduce their dielectric constant and moisture absorption, making them suitable for applications in microelectronics. researchgate.net

Liquid Crystals: The high polarity and anisotropy of fluorinated compounds make them candidates for use in liquid crystal displays.

Research into the synthesis of fluorinated polyurethanes has shown that the incorporation of fluorine can lead to materials with excellent hydrophobicity and thermal stability. mdpi.com This suggests a promising avenue for the application of this compound in the development of high-performance polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Fluoro-4-(trifluoromethyl)phenol, and what intermediates are typically involved?

- Methodology : Synthesis often begins with fluorinated benzotrifluoride precursors. Key intermediates include 3-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 204339-72-0) and 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7), which undergo hydroxylation or hydrolysis. For example, benzoic acid derivatives can be decarboxylated under acidic conditions to yield the phenol moiety. Boronic ester intermediates (e.g., 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester, CAS 445303-67-3) are critical for cross-coupling reactions .

Q. Which spectroscopic methods are prioritized for structural elucidation of this compound?

- Methodology :

- ¹⁹F NMR : Essential for identifying fluorine environments due to distinct chemical shifts for -F and -CF₃ groups.

- ¹H NMR : Resolves aromatic proton splitting patterns, confirming substitution positions.

- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion at m/z 194.13 for the parent compound).

- IR spectroscopy : Confirms O-H (phenolic) and C-F stretching vibrations. Data from analogs in support these approaches .

Q. What are the critical physical properties (e.g., melting point, solubility) of this compound?

- Methodology : Compare with structural analogs:

- Melting point : Derivatives like 3-Fluoro-4-(trifluoromethyl)benzoic acid melt at 173–179°C, while nitro analogs (e.g., 4-nitro-3-(trifluoromethyl)phenol) melt at 76–79°C .

- Solubility : Test in polar (e.g., DMSO, methanol) vs. non-polar solvents (e.g., toluene). The -CF₃ group enhances lipophilicity, reducing water solubility.

Advanced Research Questions

Q. How do electron-withdrawing substituents (-F, -CF₃) affect the acidity of this compound compared to phenol?

- Methodology : Measure pKa via potentiometric titration in aqueous/organic solvents. The -CF₃ group exerts a strong inductive effect, increasing acidity (e.g., 4-(trifluoromethyl)phenol has pKa ~5.5 vs. phenol’s ~10). Resonance effects from -F further stabilize the deprotonated form .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings involving this compound?

- Methodology :

- Use boronic ester intermediates (e.g., pinacol ester, CAS 445303-67-3) to enhance stability and reactivity.

- Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to prevent dehalogenation.

- Control temperature (60–80°C) in THF/water mixtures to balance reaction rate and selectivity .

Q. How does this compound degrade under oxidative conditions, and what analytical methods track decomposition?

- Methodology :

- Conduct accelerated stability studies using H₂O₂ or UV light. Monitor degradation via HPLC-MS to identify products (e.g., quinones or carboxylated derivatives).

- Compare with nitro-substituted analogs (e.g., 4-nitro-3-(trifluoromethyl)phenol), which exhibit photolytic cleavage of the nitro group .

Data Contradictions and Recommendations

- Melting Point Variability : Derivatives with nitro groups ( ) show lower melting points than carboxylated analogs ( ), highlighting substituent effects on crystallinity.

- Synthetic Challenges : Fluorine’s strong electronegativity may hinder nucleophilic aromatic substitution; alternative routes (e.g., directed ortho-metalation) are recommended for regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.